Pyrrole, 1-phenethyl-2,4-diphenyl-
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Overview
Description
Pyrrole, 1-phenethyl-2,4-diphenyl- (PEDP) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. PEDP is a heterocyclic organic compound that consists of a pyrrole ring, a phenethyl group, and two phenyl groups. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of Pyrrole, 1-phenethyl-2,4-diphenyl- is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in cell proliferation and survival. Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, Pyrrole, 1-phenethyl-2,4-diphenyl- may prevent the growth and survival of cancer cells and other abnormal cells.
Biochemical And Physiological Effects
Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. In vitro studies have shown that Pyrrole, 1-phenethyl-2,4-diphenyl- can induce apoptosis, or programmed cell death, in cancer cells and other abnormal cells. Pyrrole, 1-phenethyl-2,4-diphenyl- has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
Pyrrole, 1-phenethyl-2,4-diphenyl- has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Pyrrole, 1-phenethyl-2,4-diphenyl- also has some limitations, including its relatively high cost and limited availability. Additionally, Pyrrole, 1-phenethyl-2,4-diphenyl- may have some toxicity and side effects, which should be carefully evaluated in lab experiments.
Future Directions
There are several future directions for the research on Pyrrole, 1-phenethyl-2,4-diphenyl-, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and analytical chemistry. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Pyrrole, 1-phenethyl-2,4-diphenyl-. Overall, Pyrrole, 1-phenethyl-2,4-diphenyl- is a promising compound for scientific research with potential applications in various fields.
Synthesis Methods
Pyrrole, 1-phenethyl-2,4-diphenyl- can be synthesized using various methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been successfully used to synthesize Pyrrole, 1-phenethyl-2,4-diphenyl- with high yields and purity.
Scientific Research Applications
Pyrrole, 1-phenethyl-2,4-diphenyl- has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a building block for the synthesis of organic semiconductors and conductive polymers. In analytical chemistry, Pyrrole, 1-phenethyl-2,4-diphenyl- has been used as a fluorescent probe for the detection of metal ions and other analytes.
properties
CAS RN |
15811-39-9 |
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Product Name |
Pyrrole, 1-phenethyl-2,4-diphenyl- |
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyrrole |
InChI |
InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
InChI Key |
HDYGQPXJGIVUIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
1-Phenethyl-2,4-diphenyl-1H-pyrrole |
Origin of Product |
United States |
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